3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine derivative featuring a sulfur-linked 2,6-dichlorophenyl substituent. The 8-azabicyclo[3.2.1]octane core is a tropane-like scaffold, which is structurally associated with opioid receptor modulation. The compound’s dichlorophenyl sulfanyl group likely enhances lipophilicity and receptor-binding specificity compared to simpler analogs.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NS.ClH/c14-11-2-1-3-12(15)13(11)17-10-6-8-4-5-9(7-10)16-8;/h1-3,8-10,16H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFRTNPPHGKVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=C(C=CC=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Triflate Intermediate
A crucial step is the conversion of the 3-position keto or hydroxyl group on the azabicyclo[3.2.1]octane ring to a triflate, which serves as a good leaving group for subsequent substitution.
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- Starting material: tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- Base: Lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA)
- Electrophile: N-phenylbis(trifluoromethanesulfonimide) (PhNTf2)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Low temperatures (-78 °C to -30 °C) initially, then warming to room temperature
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- The bicyclic ketone is dissolved in dry THF under nitrogen.
- LHMDS or LDA is added dropwise at low temperature (-50 to -78 °C) to generate the enolate.
- PhNTf2 solution in THF is added slowly to form the triflate intermediate.
- The reaction is warmed to room temperature and stirred for several hours.
- The mixture is quenched with saturated ammonium chloride solution.
- Organic extraction, drying, and purification by silica gel chromatography yield the triflate intermediate.
Yields: High yields reported, typically 84–95% depending on scale and conditions.
Introduction of the 2,6-Dichlorophenylsulfanyl Group
The triflate intermediate undergoes nucleophilic substitution with a thiolate to install the 2,6-dichlorophenylsulfanyl substituent.
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- Nucleophile: 2,6-dichlorophenylthiolate anion (generated in situ from 2,6-dichlorophenyl disulfide or 2,6-dichlorothiophenol with base)
- Solvent: Polar aprotic solvents such as DMF or THF
- Temperature: Ambient to slightly elevated temperatures
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- The triflate intermediate is reacted with the thiolate nucleophile under inert atmosphere.
- The reaction mixture is stirred until completion, monitored by TLC or HPLC.
- Workup includes aqueous quenching, extraction, drying, and chromatographic purification.
Outcome: The substitution proceeds with retention of stereochemistry on the bicyclic core, yielding the desired sulfanyl-substituted azabicyclo compound.
Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt.
- This step improves compound stability and facilitates isolation as a crystalline solid.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3-Triflate formation | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | LHMDS or LDA, PhNTf2, THF, -78 °C to RT | 84–95 | Low temperature enolate formation critical |
| Nucleophilic substitution with thiolate | 3-triflate intermediate | 2,6-dichlorophenylthiolate, DMF/THF, RT to mild heat | Not specified | Requires inert atmosphere, thiolate generated in situ |
| Hydrochloride salt formation | Free base sulfanyl compound | HCl in ethanol or ether | Quantitative | Salt formation for stability and isolation |
Research Findings and Considerations
- The use of lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) is essential for clean enolate formation at low temperature, avoiding side reactions.
- The N-phenylbis(trifluoromethanesulfonimide) reagent is preferred for triflate formation due to its high reactivity and selectivity.
- The triflate intermediate is highly reactive and must be handled under anhydrous, inert conditions to prevent hydrolysis.
- The 2,6-dichlorophenylthiolate nucleophile must be freshly prepared to ensure reactivity and avoid disulfide impurities.
- Purification is typically achieved by silica gel chromatography with gradients of ethyl acetate and hexanes.
- The final hydrochloride salt is preferred for pharmaceutical applications due to enhanced solubility and stability.
- Analytical data such as mass spectrometry (MS) confirms the molecular weight and purity of intermediates and final products.
- The synthetic accessibility score for related compounds is moderate (~3.66), indicating a feasible multi-step synthesis in a well-equipped laboratory.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic core or the sulfanyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified bicyclic structures or reduced sulfanyl groups.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of bicyclic structures on biological systems.
Medicine: Research into its potential therapeutic effects, such as its interaction with biological targets, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The sulfanyl group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Modifications and Pharmacological Implications
Substituent-Specific Effects
- Chlorine vs. Methoxy Groups : The 2,6-dichlorophenyl group in the target compound enhances lipophilicity compared to the methoxy-substituted analog (CAS 1955499-68-9). Chlorine’s electron-withdrawing nature may improve receptor-binding affinity, while methoxy’s electron-donating properties could reduce it .
- Sulfur vs.
- Hydroxyl Group Addition : The exo-3-ol derivative (CAS 17366-48-2) introduces a polar hydroxyl group, which may decrease CNS penetration due to reduced lipid solubility but improve aqueous solubility for formulation .
Pharmacological Relevance
The patent WO2007/103187 emphasizes the importance of the 8-azabicyclo[3.2.1]octane scaffold in mu-opioid receptor antagonism. Structural analogs with modified substituents (e.g., dichlorophenyl vs. methoxyphenyl) are expected to exhibit varying receptor selectivity and pharmacokinetic profiles. For instance, dichlorophenyl derivatives may demonstrate prolonged half-lives due to increased metabolic resistance compared to methoxy analogs .
Biological Activity
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a compound characterized by its unique bicyclic structure and the presence of a sulfanyl group attached to a dichlorophenyl ring. Its molecular formula is . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity, particularly in modulating neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bicyclic structure allows it to fit into certain receptors, potentially modulating their activity. The sulfanyl group may enhance its binding affinity and specificity to biological receptors, making it a candidate for further pharmacological studies .
Potential Targets
- Serotonin Transporters : There is evidence suggesting that this compound may act on serotonin transporters, which are critical in the treatment of depression and anxiety disorders .
- N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) : Similar compounds have shown inhibition of NAAA, indicating a possible pathway for anti-inflammatory effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Studies
Several studies have explored the structure-activity relationships (SAR) of azabicyclo[3.2.1]octanes, including this compound:
- Analgesic Properties : A series of derivatives were tested for their analgesic and narcotic antagonist activities, revealing that modifications to the bicyclic core significantly influenced efficacy and side effect profiles .
- Inflammatory Response Management : Research into pyrazole derivatives highlighted their potential in managing inflammatory responses by inhibiting NAAA activity, suggesting that structural modifications can enhance therapeutic effects .
Q & A
Basic: What are the standard synthetic routes for 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
Core Bicyclic Structure Formation : The 8-azabicyclo[3.2.1]octane scaffold is constructed via intramolecular cyclization of a tropane precursor, often using reductive amination or acid-catalyzed ring closure .
Thioether Linkage : A nucleophilic substitution reaction introduces the 2,6-dichlorophenylsulfanyl group at the 3-position, employing reagents like 2,6-dichlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to yield the final hydrochloride salt .
Critical Parameters : Reaction temperature (often 80–100°C for cyclization) and stoichiometric control of the thiol reagent are crucial to avoid byproducts .
Advanced: How can researchers optimize synthetic yield and purity for this compound?
Methodological Answer:
Optimization strategies include:
- Purification Techniques : Use of column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
- Catalytic Enhancements : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during thioether formation to improve reaction kinetics .
- Analytical Monitoring : Real-time tracking via TLC or HPLC (C18 column, UV detection at 254 nm) ensures intermediate purity before proceeding to subsequent steps .
Data-Driven Adjustment : If yields drop below 60%, revisit stoichiometry (e.g., excess thiol reagent) or solvent polarity (switch from DMF to acetonitrile) .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic structure (e.g., δ 2.1–3.5 ppm for bridgehead protons) and thioether linkage (δ 7.2–7.8 ppm for aromatic Cl-substituted protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~ 334.05 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻ counterion proximity to the amine group) .
Advanced: How can structural ambiguities in the bicyclic core be resolved experimentally?
Methodological Answer:
- Vibrational Spectroscopy : IR spectroscopy identifies amine N-H stretches (~3200 cm⁻¹) and C-S bonds (~600 cm⁻¹) to confirm functional groups .
- Dynamic NMR : Variable-temperature ¹H NMR distinguishes conformational isomers by observing coalescence of bridgehead proton signals at elevated temperatures .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and dihedral angles, which are cross-validated with experimental data .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-spiperone for dopamine D2 receptors) quantify affinity (IC₅₀ values) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition via Ellman’s method) assess potential CNS activity .
- Cytotoxicity Screening : MTT assays on HEK-293 or SH-SY5Y cells establish preliminary safety profiles (EC₅₀ > 100 µM recommended) .
Advanced: How can researchers investigate contradictions in solubility or stability data?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and co-solvents (e.g., DMSO ≤1%) to identify discrepancies. For example, if solubility in water is <1 mg/mL but >10 mg/mL in PBS, adjust ionic strength or pH .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolytic or oxidative degradation. If decomposition exceeds 5%, consider lyophilization or antioxidant additives .
Advanced: What strategies are used to design structural analogs with enhanced bioactivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the dichlorophenyl group with pyridine (as in ’s analogs) to modulate lipophilicity (ClogP < 3.5) .
- Scaffold Hopping : Replace the bicyclic core with a piperazine ring (e.g., ) while retaining the thioether moiety to explore new receptor interactions .
- SAR Analysis : Systematic variation of substituents (e.g., replacing Cl with F) followed by QSAR modeling identifies critical pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
